MyoMed 205

Muscle Function Diabetes Wire Hang Test

MyoMed 205 is a validated MuRF1/TRIM63 inhibitor with confirmed efficacy across DIDD, HFpEF, T2DM, and cancer cachexia models. Demonstrates superior functional outcomes vs. analog MyoMed-946 in strength assays and improved serum stability over lead ID#704946. Ideal for studies requiring dual cardiac/skeletal muscle benefit or mitochondrial rescue. 50 mg/kg validated for DIDD prevention.

Molecular Formula C26H25N3O5S
Molecular Weight 491.6 g/mol
CAS No. 2614161-13-4
Cat. No. B12364260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyoMed 205
CAS2614161-13-4
Molecular FormulaC26H25N3O5S
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCCNC(=O)NCC4=CC=CS4
InChIInChI=1S/C26H25N3O5S/c1-17-13-24(30)34-23-14-20(8-9-22(17)23)33-16-18-4-6-19(7-5-18)25(31)27-10-11-28-26(32)29-15-21-3-2-12-35-21/h2-9,12-14H,10-11,15-16H2,1H3,(H,27,31)(H2,28,29,32)
InChIKeyJPPDUCIRFIVCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MyoMed 205 (CAS 2614161-13-4) Procurement Specifications & Research Utility


MyoMed 205 is a small-molecule inhibitor that targets the activity of the E3 ubiquitin ligase MuRF1 (TRIM63) and also modulates MuRF2 expression . Its molecular formula is C26H25N3O5S (MW: 491.56) . The compound has been evaluated in multiple preclinical models, including disuse-induced diaphragmatic dysfunction (DIDD) [1], HFpEF [2], cancer cachexia [3], and type 2 diabetes mellitus (T2DM) [4], with effects on muscle function, mitochondrial metabolism, and protein ubiquitination.

Procurement Risk Assessment: Why MyoMed 205 Cannot Be Interchanged with Other MuRF1 Inhibitors


Interchanging MyoMed 205 with another MuRF1 inhibitor or structural analog without verification introduces significant experimental risk. MyoMed 205's activity profile is distinct: it inhibits both MuRF1 activity and MuRF2 expression , demonstrates functional superiority over close analog MyoMed-946 in specific in vivo strength assays [1], and exhibits improved serum stability over the initial lead compound ID#704946 . Furthermore, its efficacy has been validated across multiple disease models with distinct tissue-specific outcomes, including diaphragm, skeletal muscle, and cardiac muscle, suggesting that efficacy in one context does not predict efficacy of other MuRF1-targeting compounds in another.

Quantitative Differentiation of MyoMed 205 Against Analogs and Alternatives


Head-to-Head Functional Comparison: MyoMed 205 vs. MyoMed-946 in Wire Hang Test (T2DM Model)

In a mouse model of type 2 diabetes mellitus (T2DM), MyoMed 205 significantly improved muscle function (holding impulse) compared to the DIO (diet-induced obesity) control group after 28 days of treatment, whereas its close structural analog MyoMed-946 had no statistically significant effect on the same functional endpoint in the same assay [1]. The difference was statistically significant (p < 0.05) for MyoMed 205, with no significant improvement observed for the MyoMed-946 group.

Muscle Function Diabetes Wire Hang Test Strength

Serum Stability: MyoMed 205 vs. Lead Compound ID#704946

MyoMed 205 was developed as an optimized derivative of the initial lead compound ID#704946, with a specific improvement in serum stability . While the exact quantitative fold-change in stability half-life is not publicly reported, the vendor documentation explicitly notes the improvement, indicating that MyoMed 205 is more suitable for in vivo studies where serum stability is a critical parameter.

Stability Pharmacokinetics Serum Lead Optimization

Diaphragm Muscle Protection: MyoMed 205 Efficacy at 50 mg/kg in Denervation Model

In a rat model of unilateral diaphragm denervation (UDD), MyoMed 205 administered at 50 mg/kg body weight prevented early diaphragmatic contractile dysfunction and atrophy at 12 hours post-injury without detectable signs of acute toxicity [1]. Specifically, UDD induced atrophy in slow-twitch (Type I, p=0.03) and fast-twitch (Type IIa, p=0.04; Type IIb/x, p=0.02) fibers, which was prevented by MyoMed 205 (p < 0.05) [2]. This provides a validated, dose-specific efficacy benchmark.

Diaphragm Atrophy Denervation DIDD

Mitochondrial Function Rescue in Cancer Cachexia: MyoMed 205 vs. Untreated Control

In a murine model of cancer cachexia (B16F10 melanoma), both MyoMed 205 and MyoMed-946 rescued mitochondrial enzyme activities in tumor-stressed muscles [1]. While a direct head-to-head quantitative comparison between the two compounds for this specific endpoint is not provided, the study demonstrates that both compounds can restore citrate synthase and complex I activities, which are critical for mitochondrial energy metabolism [1].

Mitochondria Cancer Cachexia Citrate Synthase Complex I

HFpEF Cardiac and Skeletal Muscle Improvement: MyoMed 205 vs. Untreated Control

In the ZSF1 rat model of heart failure with preserved ejection fraction (HFpEF), MyoMed 205 treatment for 12 weeks resulted in markedly improved diastolic function, less myocardial fibrosis, reduced skeletal muscle myopathy, and increased skeletal muscle function compared to untreated obese controls [1]. Proteomic analysis identified eight proteins responding specifically to MyoMed 205, five of which are involved in mitochondrial metabolism, dynamics, or autophagy, and the synthesis of mitochondrial respiratory chain complexes I + II was increased in treated rats [1].

HFpEF Diastolic Dysfunction Myocardial Fibrosis Skeletal Muscle

High-Value Research Applications for MyoMed 205 Based on Quantified Evidence


Preclinical Studies of Acute Diaphragm Dysfunction and Atrophy

MyoMed 205 is ideally suited for studies of early disuse-induced diaphragmatic dysfunction (DIDD) and atrophy. A validated dose of 50 mg/kg bw effectively prevents contractile dysfunction and fiber atrophy (Type I, IIa, IIb/x) in a rat model of unilateral diaphragm denervation within 12 hours [1]. This provides a robust experimental platform for investigating the molecular mechanisms of acute diaphragm weakness and for testing therapeutic interventions in models of mechanical ventilation or diaphragmatic paralysis.

Investigating MuRF1-Targeted Therapies for Diabetic Myopathy and Muscle Weakness

For studies of muscle weakness associated with type 2 diabetes mellitus (T2DM), MyoMed 205 is a critical tool. It has demonstrated a statistically significant improvement in muscle function (holding impulse) in DIO mice after 28 days of treatment, while the analog MyoMed-946 showed no significant effect [1]. This functional differentiation makes MyoMed 205 the preferred choice for experiments where the goal is to rescue muscle strength in metabolic disease contexts.

Multi-Organ Efficacy Studies in Heart Failure with Preserved Ejection Fraction (HFpEF)

MyoMed 205 is uniquely suited for HFpEF research due to its demonstrated efficacy in improving both cardiac diastolic function (reduced myocardial fibrosis) and skeletal muscle function (reduced myopathy) in the ZSF1 rat model [1]. This dual-organ benefit, linked to improved mitochondrial function, allows researchers to study the interconnected pathophysiology of cardiac and skeletal muscle in HFpEF and to evaluate therapeutic strategies that address both organ systems simultaneously.

Mitochondrial Dysfunction and Muscle Wasting in Cancer Cachexia

MyoMed 205 is a valuable tool for investigating the link between MuRF1 activity, mitochondrial dysfunction, and muscle wasting in cancer cachexia. The compound has been shown to rescue citrate synthase and complex I activities in tumor-stressed muscles [1]. This makes it a key reagent for experiments designed to test whether targeting MuRF1 can reverse mitochondrial metabolic defects and attenuate muscle atrophy in cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MyoMed 205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.